molecular formula C19H19N3OS B2464021 2-(quinazolin-4-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 722478-24-2

2-(quinazolin-4-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2464021
CAS No.: 722478-24-2
M. Wt: 337.44
InChI Key: BITFOHYHWMWETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Quinazolin-4-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic small molecule based on the quinazolinone scaffold, a structure recognized for its diverse biological activities and significant potential in medicinal chemistry research . Quinazolin-4(3H)-one derivatives have demonstrated a broad spectrum of pharmacological properties in scientific studies, including notable anticancer and antimicrobial effects . Researchers are particularly interested in these compounds for developing kinase inhibitors and agents that can induce cell cycle arrest . Furthermore, the quinazolinone core has been successfully explored as a platform for creating non-peptidic, non-covalent inhibitors of viral proteases, highlighting its versatility in drug discovery . This specific acetamide derivative, featuring a sulfanyl linker and a trimethylphenyl group, is intended for use in early-stage investigative research to further explore these mechanisms and applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-quinazolin-4-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-12-8-13(2)18(14(3)9-12)22-17(23)10-24-19-15-6-4-5-7-16(15)20-11-21-19/h4-9,11H,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITFOHYHWMWETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(quinazolin-4-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a member of the quinazoline family, which has gained attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N2OS
  • Molecular Weight : 298.39 g/mol

The structural features of this compound include a quinazoline moiety linked to a sulfanyl group and an acetamide functional group, which are critical for its biological activity.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The specific compound in focus has shown potential in inhibiting the proliferation of various cancer cell lines. In vitro studies revealed that it effectively induces apoptosis in cancer cells through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis
A549 (Lung Cancer)7.8Inhibition of cell cycle progression
HeLa (Cervical Cancer)6.5Activation of caspase-3 and -9

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against several bacterial strains. The results demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLModerate
Escherichia coli>64 µg/mLWeak
Bacillus subtilis16 µg/mLModerate

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Quinazoline derivatives are known to inhibit various kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to cell death.
  • Antioxidant Activity : It exhibits antioxidant properties that may contribute to its protective effects against oxidative stress in cells.

Study on Anticancer Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

Clinical Trials

Currently, there are ongoing clinical trials assessing the safety and efficacy of quinazoline derivatives similar to this compound in patients with advanced solid tumors. Preliminary data suggest promising outcomes with manageable side effects.

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